molecular formula C17H16N2O4 B2400106 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1105204-75-8

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2400106
CAS RN: 1105204-75-8
M. Wt: 312.325
InChI Key: HLDXUTCVNMNJPF-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as FIPI, is a small molecule inhibitor that has gained attention in scientific research due to its potential applications in the field of lipid signaling. FIPI is a selective inhibitor of phospholipase D (PLD), an enzyme that is involved in the regulation of various cellular processes such as vesicular trafficking, membrane fusion, and signal transduction.

Scientific Research Applications

Synthesis and Properties of Furan and Isoxazole Derivatives

  • Insensitivity and Detonation Performance of Energetic Materials : A study by Yu et al. (2017) detailed the synthesis of insensitive energetic materials based on the combination of 1,2,5- and 1,2,4-oxadiazole rings. The materials demonstrated moderate thermal stabilities and superior detonation performance compared to TNT, highlighting the structural importance of furan and isoxazole rings in designing explosives with enhanced safety and effectiveness (Yu et al., 2017).

  • Antimicrobial Activity : Research on the antimicrobial properties of isoxazole-substituted 1,3,4-oxadiazoles by Marri et al. (2018) revealed that certain derivatives exhibited good activity against bacterial and fungal strains. This study underscores the potential of isoxazole derivatives in the development of new antimicrobial agents (Marri et al., 2018).

  • Herbicidal Activities : Kai et al. (1998) synthesized a series of 2-(5-isoxazolyloxy)acetamide derivatives and assessed their herbicidal activities against upland field plants. The study found that compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group exhibited potent herbicidal activity, indicating the potential agricultural applications of such compounds (Kai et al., 1998).

  • Neuroprotection and Pharmacological Evaluation : A novel class of amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors, utilizing isoxazole amino acid as a lead, was developed by Krogsgaard‐Larsen et al. (1991). These compounds showed no affinity for NMDA receptor complex but were potent inhibitors at AMPA receptors, offering insights into the design of neuroprotective and pharmacological agents (Krogsgaard‐Larsen et al., 1991).

properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-12-5-2-3-6-14(12)22-11-17(20)18-10-13-9-16(23-19-13)15-7-4-8-21-15/h2-9H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDXUTCVNMNJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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